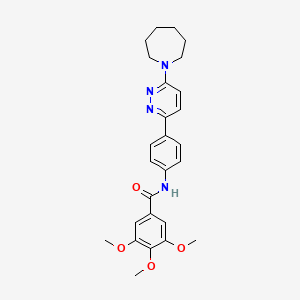

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide

描述

属性

IUPAC Name |

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O4/c1-32-22-16-19(17-23(33-2)25(22)34-3)26(31)27-20-10-8-18(9-11-20)21-12-13-24(29-28-21)30-14-6-4-5-7-15-30/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOFVVFMGBRNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Azepane Ring: This step involves the incorporation of the azepane moiety into the pyridazine ring, often through nucleophilic substitution reactions.

Attachment of the Phenyl Group: The phenyl group is introduced via coupling reactions, such as Suzuki or Heck coupling.

Formation of the Trimethoxybenzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

相似化合物的比较

Tenovin Series ()

The Tenovin series (Tenovin-37, -38, -39) shares the 3,4,5-trimethoxybenzamide backbone but differs in substituents and linker groups:

- Tenovin-37: Features a dimethylamino-pentanamido group linked via a thiourea bridge.

- Tenovin-38: Substitutes the trimethoxybenzamide with a 4-methoxy-3,5-dimethylbenzamide group.

- Tenovin-39: Incorporates 3,5-difluoro-4-methoxybenzamide.

Key Differences :

- The azepane ring may improve solubility compared to Tenovin’s dimethylamino groups due to its larger, more flexible structure .

Table 1: Physical Properties of Benzamide Derivatives

Hydrazine-Linked Hybrids ()

Compounds like 6b , 6c , and 4e–4g feature hydrazine linkers and trimethoxybenzamide groups. For example:

- 6b (): Contains a furan-2-yl group and cyanophenyl substituent, yielding a melting point of 223–225°C.

- 4e () : Includes a 4-methoxybenzylidene hydrazine moiety with antiproliferative activity.

生物活性

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups that may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4,5-trimethoxybenzamide. The molecular formula is with a molecular weight of 450.6 g/mol. Its structure includes a pyridazine ring, azepane moiety, and multiple methoxy groups, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H30N4O2S |

| Molecular Weight | 450.6 g/mol |

| IUPAC Name | N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4,5-trimethoxybenzamide |

| InChI | InChI=1S/C25H30N4O2S/c1-18-16-19(2)25(20(3)17-18)32(30,31)28-22-10-8-21(9-11-22)23-12-13-24(27-26-23)29-14-6-4-5-7-15-29/h8-13,16-17,28H,4-7,14-15H2,1-3H3 |

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the pyridazine ring may modulate receptor signaling pathways.

Biological Activity and Applications

Recent studies have explored the compound's potential as an enzyme inhibitor and receptor modulator. Notably:

- Anticancer Activity : Preliminary data suggest that this compound may inhibit certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on human carbonic anhydrase (hCA), which plays a significant role in various physiological processes and disease states.

Case Studies

A recent study highlighted the dual-targeting capabilities of similar compounds that include the azepane and pyridazine structures. These compounds showed significant inhibition of hCA and modulation of the Wnt/β-catenin signaling pathway, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide | Potential enzyme inhibitor |

| N-(4-(6-(azepan-1-yl)pyridazin-3-yloxy)phenyl)-3-methylbenzenesulfonamide | Anticancer properties |

These comparisons illustrate how variations in substituents can significantly influence biological activity.

常见问题

Q. What are the critical considerations for optimizing the synthesis of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide?

Answer:

- Key Steps : Synthesis typically involves sequential coupling of the pyridazine core with azepane, followed by amidation of the phenyl-benzamide moiety. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled to minimize side products like dealkylated intermediates or incomplete amide formation .

- Catalysts : Use of palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions between pyridazine and azepane derivatives is common .

- Yield Optimization : Solvent choice (e.g., DMF for polar aprotic conditions) and inert atmospheres (N₂/Ar) are critical for stabilizing reactive intermediates .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

Answer:

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at C3/C4/C5 of benzamide) and azepane-pyridazine connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M+H]⁺ for C₃₁H₃₈N₄O₄: 542.29) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What methodologies are recommended for identifying the compound’s biological targets and mechanisms of action?

Answer:

- Target Identification :

- Kinase Profiling : Use kinase inhibition assays (e.g., radiometric or fluorescence-based) to screen against panels of kinases (e.g., CDKs, MAPKs) due to structural similarity to pyridazine-based kinase inhibitors .

- SPR (Surface Plasmon Resonance) : Direct binding studies to quantify interactions with suspected targets (e.g., ATP-binding pockets) .

- Mechanistic Studies :

- Cellular Assays : Measure downstream effects (e.g., apoptosis via caspase-3 activation or cell cycle arrest via flow cytometry) in cancer cell lines (e.g., MCF-7, HeLa) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

Answer:

- Modification Strategies :

- Azepane Substitution : Replace azepane with smaller heterocycles (e.g., piperidine) to evaluate steric effects on target binding .

- Methoxy Group Optimization : Synthesize analogs with selective demethylation or replacement with halogens (e.g., Cl, F) to assess metabolic stability .

- Data Collection :

- IC₅₀ Comparisons : Tabulate inhibitory concentrations across analogs (Table 1).

Q. Table 1. Example SAR Data for Methoxy-Modified Analogs

| Analog (R-group) | Target Kinase IC₅₀ (nM) | Selectivity Ratio (Kinase A/Kinase B) |

|---|---|---|

| 3,4,5-OMe | 12 ± 1.5 | 8.2 |

| 3,4-OH, 5-OMe | 45 ± 3.2 | 2.1 |

| 3-Cl, 4,5-OMe | 8 ± 0.9 | 12.4 |

Reference : Derived from protocols in .

Q. How should researchers resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

Answer:

- Assay Standardization :

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Buffer Conditions : Ensure consistent pH (7.4), ionic strength, and ATP concentrations (1–10 mM) in enzymatic assays .

- Data Validation :

- Orthogonal Assays : Confirm results using alternate methods (e.g., Western blotting for phospho-target validation alongside activity assays) .

Methodological Notes

- Key References : Synthesis (), characterization (), target studies ().

- Data Reproducibility : Emphasize triplicate experiments and statistical analysis (e.g., ANOVA for IC₅₀ comparisons).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。